N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide
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Overview
Description
3-(BENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a benzenesulfonyl group, a thiadiazole ring, and a pentan-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the thiadiazole ring using benzenesulfonyl chloride in the presence of a base.
Attachment of the Pentan-3-yl Group: The pentan-3-yl group is introduced via alkylation reactions.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
3-(BENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group and thiadiazole ring may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **3-(BENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE
- **3-(BENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE
- **3-(BENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE
Uniqueness
The uniqueness of 3-(BENZENESULFONYL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H21N3O3S2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H21N3O3S2/c1-3-12(4-2)15-18-19-16(23-15)17-14(20)10-11-24(21,22)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,17,19,20) |
InChI Key |
UYISCOYEXMJXMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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